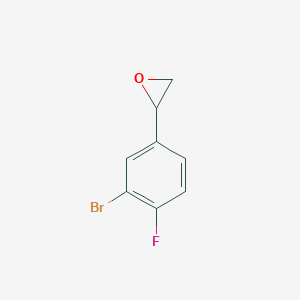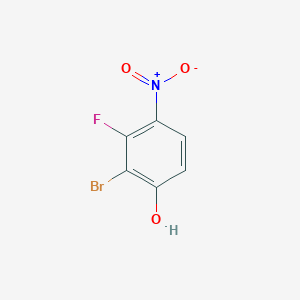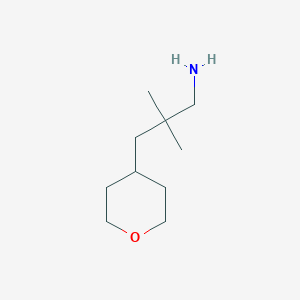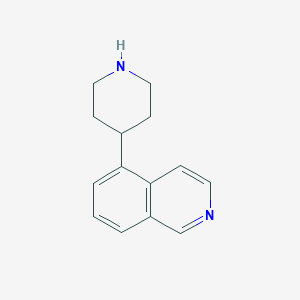
2-(3-Bromo-4-fluorophenyl)oxirane
Descripción general
Descripción
“2-(3-Bromo-4-fluorophenyl)oxirane” is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 . It is a liquid at room temperature and is stored at 4°C . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-fluorophenyl)oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromo-4-fluorophenyl)oxirane” are not available, oxiranes in general are highly reactive due to the ring strain of the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols or amines .Physical And Chemical Properties Analysis
“2-(3-Bromo-4-fluorophenyl)oxirane” is a liquid at room temperature and has a molecular weight of 217.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Use in Chiral Resolution of Amines
(Rodríguez-Escrich et al., 2005) have identified (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a novel, synthetic, enantiopure chiral resolution reagent. This compound is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile agent for analyzing scalemic mixtures of amines.
Contribution to Stereoselective Oxirane Formation
The work of (Bravo et al., 1994) demonstrated that 2-(3-Bromo-4-fluorophenyl)oxirane can be obtained with high chemical yield and diastereoselectivity. This was achieved by reacting diazomethane with specific ketones, leading to various substituted tertiary α-(fluoromethyl)carbinols.
Role in Synthesizing Optically Pure Compounds
In a study focused on achieving high diastereoselectivity in compound synthesis, (Cavicchio et al., 1991) observed efficient transfer of chirality from sulphur to the central carbon atom when reacting chiton with diazomethane. This resulted in the synthesis of 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a potential carbonyl with diverse functional groups.
Applications in Novel Fluorescent Probes
(Zhu et al., 2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing a compound similar to 2-(3-Bromo-4-fluorophenyl)oxirane. This probe, due to its intramolecular charge transfer (ICT) pathway, exhibits a large Stokes shift and is suitable for fluorescence imaging in biological samples.
Propiedades
IUPAC Name |
2-(3-bromo-4-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGYLSAJXQGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)oxirane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)

![tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B1529232.png)

![1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1529235.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
![tert-butyl N-[4-(carbamothioylmethyl)phenyl]carbamate](/img/structure/B1529238.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)


![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)

![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)